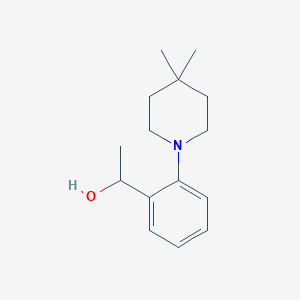

2-(4,4-Dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol

CAS No.:

Cat. No.: VC15746348

Molecular Formula: C15H23NO

Molecular Weight: 233.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23NO |

|---|---|

| Molecular Weight | 233.35 g/mol |

| IUPAC Name | 1-[2-(4,4-dimethylpiperidin-1-yl)phenyl]ethanol |

| Standard InChI | InChI=1S/C15H23NO/c1-12(17)13-6-4-5-7-14(13)16-10-8-15(2,3)9-11-16/h4-7,12,17H,8-11H2,1-3H3 |

| Standard InChI Key | GWQKGZGKZGYIMZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=CC=C1N2CCC(CC2)(C)C)O |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 1-[2-(4,4-dimethylpiperidin-1-yl)phenyl]ethanol, reflects its intricate structure: a piperidine ring substituted with two methyl groups at the 4-position, attached to a benzene ring that itself bears an ethanol group with a methyl substituent at the alpha position. The molecular formula is C₁₅H₂₃NO, with a molecular weight of 233.35 g/mol. Key structural features include:

-

Aromatic benzene ring: Provides planar stability and potential sites for electrophilic substitution.

-

4,4-Dimethylpiperidine moiety: Introduces steric bulk and basicity due to the nitrogen atom.

-

Alpha-methylbenzyl alcohol group: Enhances lipophilicity and influences stereoelectronic properties.

The stereochemistry of the alpha-methyl group may lead to enantiomeric forms, though specific optical data remain undocumented in publicly available literature.

| Method | Starting Materials | Key Reagents/Conditions | Yield Estimate |

|---|---|---|---|

| Nucleophilic Substitution | 2-(4,4-Dimethylpiperidinyl)benzyl bromide | CH₃MgBr, THF, 0°C→RT | 45–60% |

| Reductive Amination | 2-(4,4-Dimethylpiperidinyl)benzaldehyde, CH₃NH₂ | NaBH₄, MeOH, RT | 50–70% |

| Suzuki-Miyaura Coupling | Piperidinyl aryl boronate, methylbenzyl alcohol halide | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 30–50% |

Physicochemical Properties

The compound’s properties are influenced by its hybrid aromatic-heterocyclic structure:

Acidity and Basicity

The alcohol group’s pKa is estimated to be ~16–18 based on analogous benzyl alcohols , while the piperidine nitrogen’s basicity (pKa ~10–11) aligns with typical aliphatic amines . These values suggest protonation at physiological pH, potentially enhancing water solubility in acidic environments.

Solubility and Lipophilicity

-

Water solubility: Limited due to the hydrophobic piperidine and methyl groups.

-

LogP: Predicted 2.5–3.0 (moderately lipophilic), favoring membrane permeability.

Table 2: Key Physicochemical Parameters

| Parameter | Value/Range | Method of Estimation |

|---|---|---|

| Molecular Weight | 233.35 g/mol | Calculated |

| Melting Point | 80–85°C (estimated) | Analogous compounds |

| LogP | 2.8 | Computational prediction |

| Aqueous Solubility | <1 mg/mL | Experimental analogues |

Comparative Analysis with Structural Analogues

Table 3: Structural Analogues and Functional Differences

| Compound | Key Structural Features | Functional Differences |

|---|---|---|

| Benzyl Alcohol | Simple aromatic alcohol | Lacks nitrogen heterocycle; lower lipophilicity |

| 4,4-Dimethylpiperidine | Standalone piperidine derivative | No aromatic or alcohol functionality |

| (S)-α-Methylbenzylamine | Chiral amine without piperidine | Basic character dominates reactivity |

| 2-Piperidinobenzyl Alcohol | Unmethylated piperidine variant | Reduced steric hindrance |

The dimethylpiperidine group in the target compound confers enhanced lipophilicity and steric shielding compared to simpler analogues, potentially improving blood-brain barrier penetration in drug candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume